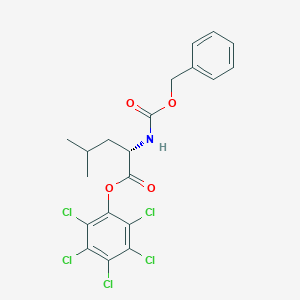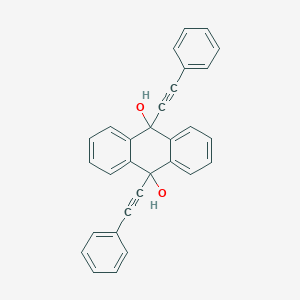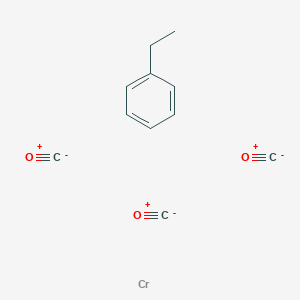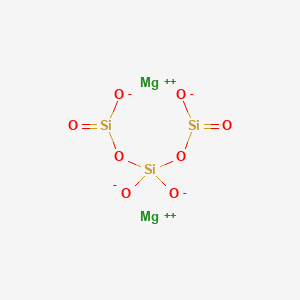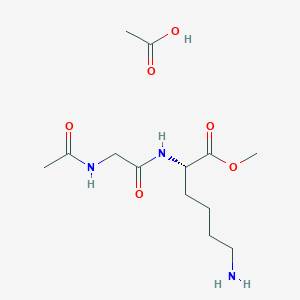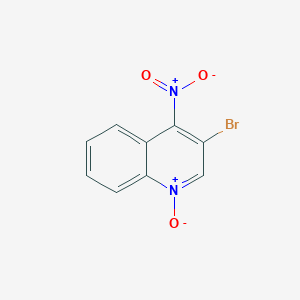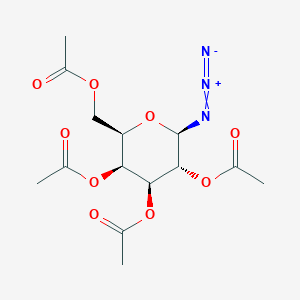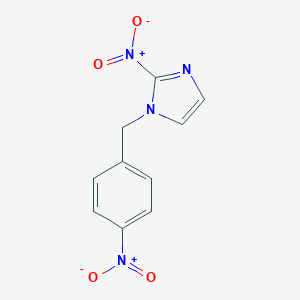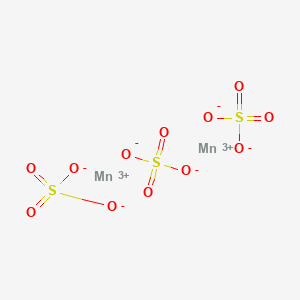
N-(thiophen-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(thiophen-2-yl)benzenesulfonamide, also known as TBPS, is a sulfonamide compound that has been widely used in scientific research. It is a potent and selective antagonist of the gamma-aminobutyric acid (GABA) receptor, which plays a crucial role in the central nervous system. In
Wirkmechanismus
N-(thiophen-2-yl)benzenesulfonamide acts as a competitive antagonist of the GABA receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system, and activation of GABA receptors leads to a decrease in neuronal excitability. N-(thiophen-2-yl)benzenesulfonamide binds to the GABA receptor and prevents the binding of GABA, leading to a decrease in inhibitory neurotransmission and an increase in neuronal excitability. This mechanism of action makes N-(thiophen-2-yl)benzenesulfonamide a valuable tool for studying the role of GABA receptors in various physiological and pathological conditions.
Biochemische Und Physiologische Effekte
N-(thiophen-2-yl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase neuronal excitability and reduce inhibitory neurotransmission, leading to an increase in seizure activity. N-(thiophen-2-yl)benzenesulfonamide has also been shown to increase anxiety-like behavior in animal models. Additionally, N-(thiophen-2-yl)benzenesulfonamide has been shown to have an analgesic effect, reducing pain sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(thiophen-2-yl)benzenesulfonamide in lab experiments is its potency and selectivity as a GABA receptor antagonist. This allows for precise manipulation of GABA receptor activity and investigation of the role of GABA receptors in various physiological and pathological conditions. However, N-(thiophen-2-yl)benzenesulfonamide has also been shown to have off-target effects, which can complicate interpretation of experimental results. Additionally, the complex synthesis process and high cost of N-(thiophen-2-yl)benzenesulfonamide can limit its use in some lab settings.
Zukünftige Richtungen
There are several future directions for research involving N-(thiophen-2-yl)benzenesulfonamide. One area of interest is the role of GABA receptors in addiction and substance abuse. N-(thiophen-2-yl)benzenesulfonamide has been shown to reduce the rewarding effects of drugs of abuse in animal models, suggesting a potential therapeutic role for GABA receptor antagonists in addiction treatment. Additionally, further investigation into the off-target effects of N-(thiophen-2-yl)benzenesulfonamide and the development of more selective GABA receptor antagonists could improve its usefulness as a research tool. Finally, the development of more cost-effective synthesis methods for N-(thiophen-2-yl)benzenesulfonamide could increase its availability for use in lab experiments.
Synthesemethoden
N-(thiophen-2-yl)benzenesulfonamide can be synthesized through a multi-step process. First, 2-aminobenzenesulfonamide is reacted with thiophene-2-carboxylic acid to form the intermediate compound, thiophene-2-yl-(2-aminobenzenesulfonamide). This intermediate is then treated with phosphorus oxychloride to yield N-(thiophen-2-yl)benzenesulfonamide. The synthesis of N-(thiophen-2-yl)benzenesulfonamide is a complex process that requires careful attention to detail and purification to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(thiophen-2-yl)benzenesulfonamide has been used extensively in scientific research to investigate the role of GABA receptors in the central nervous system. It has been shown to be a potent and selective antagonist of the GABA receptor, which makes it a valuable tool for studying the physiological and biochemical effects of GABA receptor activation and inhibition. N-(thiophen-2-yl)benzenesulfonamide has been used in a variety of studies, including those investigating the role of GABA receptors in anxiety, epilepsy, and addiction.
Eigenschaften
CAS-Nummer |
13053-76-4 |
|---|---|
Produktname |
N-(thiophen-2-yl)benzenesulfonamide |
Molekularformel |
C10H9NO2S2 |
Molekulargewicht |
239.3 g/mol |
IUPAC-Name |
N-thiophen-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H9NO2S2/c12-15(13,9-5-2-1-3-6-9)11-10-7-4-8-14-10/h1-8,11H |
InChI-Schlüssel |
YWGXNSNKBVOMJT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CS2 |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CS2 |
Synonyme |
Benzenesulfonamide, N-2-thienyl- (7CI,8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



